molecular formula C28H27NO5 B14377253 4-Hexylphenyl 4-[(4-cyanobenzoyl)oxy]-3-methoxybenzoate CAS No. 88133-79-3

4-Hexylphenyl 4-[(4-cyanobenzoyl)oxy]-3-methoxybenzoate

Cat. No.: B14377253
CAS No.: 88133-79-3
M. Wt: 457.5 g/mol
InChI Key: JZFXFYNNWJITAG-UHFFFAOYSA-N
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Description

4-Hexylphenyl 4-[(4-cyanobenzoyl)oxy]-3-methoxybenzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a hexyl group attached to a phenyl ring, which is further connected to a benzoate ester containing a cyanobenzoyl and a methoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hexylphenyl 4-[(4-cyanobenzoyl)oxy]-3-methoxybenzoate typically involves esterification reactions. One common method is the reaction of 4-hexylphenol with 4-cyanobenzoyl chloride in the presence of a base such as pyridine. The reaction proceeds under mild conditions, typically at room temperature, to form the desired ester.

Another synthetic route involves the use of 4-[(4-cyanobenzoyl)oxy]-3-methoxybenzoic acid, which is reacted with 4-hexylphenol in the presence of a dehydrating agent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). This method also yields the target compound efficiently.

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification processes using automated reactors. The reaction conditions are optimized to ensure high yield and purity of the product. Solvent extraction and recrystallization are commonly employed to purify the compound.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the cyanobenzoyl group, converting it to an amine or other reduced forms.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH₄) or hydrogenation with palladium on carbon (Pd/C) are typical reducing agents.

    Substitution: Halogens, nitrating agents, or sulfonating agents can be used under acidic or basic conditions.

Major Products Formed

    Oxidation: Formation of 4-hexylphenyl 4-[(4-carboxybenzoyl)oxy]-3-methoxybenzoate.

    Reduction: Formation of 4-hexylphenyl 4-[(4-aminobenzoyl)oxy]-3-methoxybenzoate.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

4-Hexylphenyl 4-[(4-cyanobenzoyl)oxy]-3-methoxybenzoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and material science.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.

    Industry: Utilized in the production of advanced materials, such as liquid crystals and polymers, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 4-Hexylphenyl 4-[(4-cyanobenzoyl)oxy]-3-methoxybenzoate depends on its application. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The cyanobenzoyl group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 4-Hexylphenyl 4-[(4-methoxybenzoyl)oxy]-3-methoxybenzoate
  • 4-Hexylphenyl 4-[(4-chlorobenzoyl)oxy]-3-methoxybenzoate
  • 4-Hexylphenyl 4-[(4-nitrobenzoyl)oxy]-3-methoxybenzoate

Uniqueness

4-Hexylphenyl 4-[(4-cyanobenzoyl)oxy]-3-methoxybenzoate is unique due to the presence of the cyanobenzoyl group, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity, binding interactions, and overall performance in various applications.

Properties

CAS No.

88133-79-3

Molecular Formula

C28H27NO5

Molecular Weight

457.5 g/mol

IUPAC Name

(4-hexylphenyl) 4-(4-cyanobenzoyl)oxy-3-methoxybenzoate

InChI

InChI=1S/C28H27NO5/c1-3-4-5-6-7-20-10-15-24(16-11-20)33-28(31)23-14-17-25(26(18-23)32-2)34-27(30)22-12-8-21(19-29)9-13-22/h8-18H,3-7H2,1-2H3

InChI Key

JZFXFYNNWJITAG-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC1=CC=C(C=C1)OC(=O)C2=CC(=C(C=C2)OC(=O)C3=CC=C(C=C3)C#N)OC

Origin of Product

United States

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